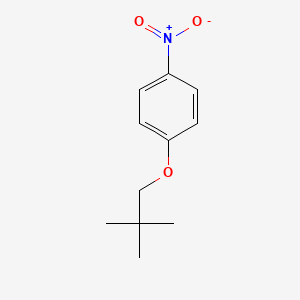

1-(Neopentyloxy)-4-nitrobenzene

Beschreibung

Contextualization within Nitroaromatic and Alkoxybenzene Chemistry

1-(Neopentyloxy)-4-nitrobenzene is an alkyl aryl ether. The ether linkage connects a neopentyl group to a p-nitrophenyl group. The nitro group at the para position of the benzene (B151609) ring makes the compound a member of the nitroaromatic class, which are known for their applications in materials science and as intermediates in organic synthesis. The alkoxybenzene portion of the molecule, characterized by the ether oxygen atom bonded directly to the aromatic ring, is a common structural motif in many organic compounds, including some with liquid crystalline properties.

The presence of the neopentyl group, a bulky and sterically hindered alkyl substituent, is a key feature of this molecule. This steric bulk can significantly influence the compound's physical and chemical properties, including its reactivity, solubility, and potential for self-assembly into ordered structures.

Significance and Research Gaps in the Field of Aryl Ethers

Aryl ethers are a well-established class of compounds with diverse applications. However, the synthesis and study of sterically hindered aryl ethers, such as this compound, present unique challenges and opportunities. The introduction of bulky alkyl groups can impact the conformation of the molecule, potentially leading to unusual electronic and photophysical properties.

A significant research gap exists in the systematic investigation of p-nitro-alkoxybenzenes with large and bulky alkyl chains. While many studies have focused on alkoxybenzenes with linear alkyl chains, particularly in the context of liquid crystal research, the influence of branched, sterically demanding groups like neopentyl is not well-documented. This lack of data represents a missed opportunity to explore novel structure-property relationships in this class of materials.

Overview of Current Research Trajectories for this compound

Direct research on this compound is sparse. However, related research on other nitroaromatic compounds with bulky substituents provides some insight into potential research trajectories. For instance, studies on the mutagenic activity of alkyl-substituted 4-nitrobiphenyls have shown that steric hindrance can significantly reduce or eliminate mutagenicity. nih.govnih.gov This suggests that the neopentyl group in this compound might influence its biological activity in a similar manner.

Furthermore, the synthesis of sterically hindered aryl ethers is an active area of research, with various methods being developed to overcome the challenges associated with their formation. The synthesis of this compound itself has been reported, typically via a Williamson ether synthesis or a nucleophilic aromatic substitution reaction. chemicalbook.com

Scope and Objectives of the Academic Investigation

This article aims to provide a foundational understanding of this compound by:

Detailing its known synthesis and basic chemical data.

Placing it within the context of nitroaromatic and alkoxybenzene chemistry.

Identifying the key research gaps in the study of this and related compounds.

Proposing potential avenues for future research based on the properties of analogous structures.

This investigation serves as a call to the scientific community to explore the untapped potential of this intriguing molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,2-dimethylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Neopentyloxy 4 Nitrobenzene

Historical Perspectives on Aryl Ether Synthesis Relevant to 1-(Neopentyloxy)-4-nitrobenzene

The formation of the aryl ether linkage is a cornerstone of organic synthesis, with historical roots stretching back to the 19th and early 20th centuries. Two seminal reactions have historically dominated the landscape: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis, first reported in 1850, is a versatile and widely taught method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.com The reaction typically involves the SN2 reaction between an alkyl halide and an alkoxide. masterorganicchemistry.comkhanacademy.orgyoutube.com For the synthesis of alkyl aryl ethers, this traditionally involves the reaction of a sodium phenoxide with an alkyl halide. rsc.org This method is most effective for primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comyoutube.com

The Ullmann condensation, developed by Fritz Ullmann in 1905, provided a crucial method for forming aryl-heteroatom bonds, including the C-O bond of aryl ethers. wikipedia.orgunion.edu The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542) or alcohol. wikipedia.orgorganic-chemistry.org These reactions traditionally required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, and were typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

These two foundational methods have provided the conceptual framework for nearly all subsequent developments in aryl ether synthesis, including the routes developed for this compound.

Classical Synthetic Approaches for this compound

The classical approaches to synthesizing this compound are direct applications of the Williamson and Ullmann reactions, adapted to the specific steric and electronic properties of the required precursors.

The synthesis of this compound can be efficiently achieved via a variant of the Williamson ether synthesis. This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism, which is highly effective due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring. This group activates the aryl halide toward nucleophilic attack.

A common route involves the reaction of neopentyl alcohol (2,2-dimethylpropan-1-ol) with an activated aryl halide like 1-fluoro-4-nitrobenzene (B44160). chemicalbook.com The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium neopentoxide in situ. This potent nucleophile then attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring, displacing the fluoride (B91410) ion to form the desired ether. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

Reaction Scheme: (CH₃)₃CCH₂OH + NaH → (CH₃)₃CCH₂O⁻Na⁺ + H₂ (CH₃)₃CCH₂O⁻Na⁺ + F-C₆H₄-NO₂ → (CH₃)₃CCH₂O-C₆H₄-NO₂ + NaF

This method provides a high yield of this compound, demonstrating the utility of the SNAr variant of the Williamson synthesis for this target molecule. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Neopentyl alcohol | 1-Fluoro-4-nitrobenzene | Sodium Hydride (60% in oil) | N,N-Dimethylformamide (DMF) | 0 °C to 25 °C | 3 h | 100% |

The Ullmann condensation offers an alternative classical route. In the context of synthesizing this compound, this would involve the copper-catalyzed reaction between a 4-halonitrobenzene (preferably the iodide or bromide) and neopentyl alcohol. The traditional Ullmann reaction's harsh conditions have been significantly improved over the years through the development of catalytic systems employing copper salts and ligands. wikipedia.org

Modern Ullmann-type reactions can be performed under milder conditions using a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. organic-chemistry.org N,N-Dimethylglycine has been identified as an effective and inexpensive ligand for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org Such a system is tolerant of various functional groups, including the nitro group. organic-chemistry.org The reaction proceeds through a proposed catalytic cycle where a copper(I) alkoxide is formed, which then reacts with the aryl halide. wikipedia.org

General Reaction Scheme: I-C₆H₄-NO₂ + HOCH₂C(CH₃)₃ --(CuI, Ligand, Base)--> (CH₃)₃CCH₂O-C₆H₄-NO₂

While classical Ullmann conditions were often prohibitive, these modern ligand-accelerated protocols make it a viable, albeit sometimes less efficient, alternative to the SNAr approach for this particular molecule.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Aryl Iodide | Primary Aliphatic Alcohol | CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | Alcohol (as solvent) | 110 °C |

| Aryl Bromide | Primary Aliphatic Alcohol | Generally shows lower reactivity under these specific conditions |

Modern Catalytic Approaches for this compound Synthesis

Beyond the classical methods, contemporary organic synthesis offers more sophisticated catalytic strategies that provide milder reaction conditions, greater functional group tolerance, and higher efficiency.

Palladium- and nickel-catalyzed cross-coupling reactions represent a significant advancement in C-O bond formation. The Buchwald-Hartwig amination, and its ether synthesis variant, is a powerful palladium-catalyzed method for coupling aryl halides or triflates with alcohols. These reactions typically employ a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand. While highly effective for a wide range of substrates, the steric bulk of the neopentyl group can present a challenge that may require specific ligand optimization.

Nickel catalysis has also emerged as a potent alternative for C-O cross-coupling. Nickel catalysts can sometimes offer different reactivity and can be more cost-effective than palladium. For instance, nickel-catalyzed Suzuki cross-coupling reactions have been developed for the synthesis of complex ethers, demonstrating the potential of nickel in this field. nih.gov The catalytic cycle for these reactions generally involves oxidative addition of the aryl halide to the low-valent metal center, followed by reaction with the alkoxide and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst.

| Catalyst System | Typical Metal Precursor | Typical Ligand Type | Typical Base | Advantages |

|---|---|---|---|---|

| Palladium-catalyzed (e.g., Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., biarylphosphines) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Mild conditions, broad substrate scope |

| Nickel-catalyzed | NiCl₂(dppp), Ni(COD)₂ | Phosphines, N-heterocyclic carbenes (NHCs) | K₃PO₄, NaOt-Bu | Cost-effective, unique reactivity profiles |

The frontiers of synthetic methodology are increasingly exploring photocatalysis and electrocatalysis to drive chemical transformations. These methods offer sustainable alternatives by using light or electricity to generate reactive intermediates under exceptionally mild conditions.

Photocatalysis: The synthesis of aryl ethers using photocatalysis is an emerging field. The nitroaromatic core of this compound is known to be photoactive. For example, the photoreduction of 4-cyano-1-nitrobenzene is initiated by hydrogen abstraction by the triplet state of the nitro compound. rsc.org While direct photocatalytic C-O bond formation for this target has not been extensively reported, the inherent photoreactivity of the substrate suggests potential for future development. A plausible strategy could involve the light-induced generation of a neopentoxy radical that could then engage with the nitroaryl system.

Electrocatalysis: Electrosynthesis avoids the use of chemical oxidants or reductants, instead using electrons as a "traceless" reagent. Asymmetric electrocatalytic processes are being developed for the synthesis of chiral compounds, often using nickel catalysts. thieme-connect.dersc.org These methods showcase the power of electrochemistry to control redox processes and facilitate challenging bond formations. While current research often focuses on C-C or C-N couplings, the principles could be extended to C-O bond formation. An electrocatalytic approach to synthesizing this compound might involve the reductive generation of a reactive aryl nickel species from 4-halonitrobenzene, which could then couple with neopentyl alcohol. These modern approaches remain a promising area for future research and route optimization.

Green Chemistry Principles in this compound Synthesis

The growing importance of sustainable chemical manufacturing has driven the development of greener synthetic routes for this compound. These methods aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Water-Based Synthetic Routes

Traditional syntheses of this compound often rely on polar aprotic solvents like N,N-dimethylformamide (DMF). chemicalbook.com While effective, these solvents pose environmental and health concerns. To address this, research has explored solvent-free and water-based alternatives.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for developing solvent-free reactions. For the synthesis of analogous diaryl ethers from nitroarenes and phenols, microwave irradiation has been shown to facilitate the reaction in the absence of a solvent, often in the presence of a solid support like potassium fluoride on alumina. koreascience.or.krresearchgate.netresearchgate.net This approach offers significant advantages, including shorter reaction times, reduced energy consumption, and the elimination of solvent waste. cem.com A plausible solvent-free route for this compound could involve the reaction of 4-nitrofluorobenzene with neopentoxide generated in situ, adsorbed on a mineral support, and irradiated with microwaves. Another potential solvent-free method is mechanochemistry, where mechanical force (e.g., ball milling) is used to induce chemical reactions, eliminating the need for bulk solvents. beilstein-journals.org

Water-Based Synthetic Routes: The use of water as a solvent is highly desirable from a green chemistry perspective. Phase-transfer catalysis (PTC) is a key technology enabling reactions between water-insoluble organic substrates and water-soluble reagents. In the synthesis of a similar compound, 1-(isopentyloxy)-4-nitrobenzene, ultrasound-assisted liquid-liquid phase-transfer catalysis has been successfully employed. researchgate.netnumberanalytics.com This technique uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the alkoxide from the aqueous phase to the organic phase for the reaction to occur. A similar water-based approach could be adapted for the synthesis of this compound, potentially using neopentyl alcohol and 1-chloro-4-nitrobenzene (B41953) as starting materials in a biphasic system with a suitable phase-transfer catalyst.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

The classical Williamson ether synthesis, a common method for preparing ethers like this compound, involves the reaction of an alkoxide with an alkyl halide. The reaction of sodium neopentoxide with 1-fluoro-4-nitrobenzene to yield this compound and sodium fluoride provides a good example for calculating atom economy.

Reaction: C₅H₁₁ONa + C₆H₄FNO₂ → C₁₁H₁₅NO₃ + NaF

Molecular Weights:

Sodium neopentoxide (C₅H₁₁ONa): 110.13 g/mol

1-Fluoro-4-nitrobenzene (C₆H₄FNO₂): 141.10 g/mol

this compound (C₁₁H₁₅NO₃): 209.24 g/mol

Sodium fluoride (NaF): 41.99 g/mol

Atom Economy Calculation: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 (209.24 / (110.13 + 141.10)) x 100 = 83.2%

Stereochemical Control and Regioselectivity in Synthesis of this compound Analogues

The synthesis of analogues of this compound with specific stereochemistry or substitution patterns requires precise control over the reaction conditions and choice of reagents.

Stereochemical Control: For analogues of this compound containing chiral centers, for instance, in a modified neopentyl group, stereoselective synthesis is crucial. This can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries. While specific examples for chiral neopentyloxy-substituted nitroaromatics are not abundant in the literature, general principles of asymmetric synthesis would apply. For example, starting with a chiral neopentyl alcohol derivative would lead to a chiral ether product through the Williamson ether synthesis with retention of configuration if the chiral center is not directly involved in the reaction.

Regioselectivity: The synthesis of substituted analogues often involves electrophilic aromatic substitution reactions, such as nitration. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. For example, the nitration of neopentyl phenyl ether would lead to a mixture of ortho and para isomers. nih.gov The bulky neopentyloxy group would sterically hinder the ortho positions, favoring the formation of the para-nitro isomer, which is the desired regiochemistry for this compound. dergipark.org.trresearchgate.net To achieve high regioselectivity, specific nitrating agents and reaction conditions can be employed. For instance, using a milder nitrating agent or performing the reaction in a specific solvent system can enhance the preference for one isomer over the other. rsc.orgfrontiersin.org

Challenges and Advancements in Large-Scale Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and opportunities for technological advancement.

Challenges:

Solvent Use and Waste Generation: The use of large volumes of organic solvents in traditional batch processes contributes significantly to the cost and environmental impact of production. numberanalytics.com The generation of inorganic salts as byproducts also requires proper disposal.

Exothermic Reactions: Nitration reactions are typically highly exothermic and require careful temperature control to prevent runaway reactions and ensure safety, especially on a large scale. ewadirect.com

Cost of Raw Materials: The cost of starting materials, such as specialty neopentyl derivatives and activated nitroaromatic compounds, can significantly influence the economic viability of the process. slideshare.netresearchgate.netnih.govintratec.us

Advancements:

Continuous Flow Synthesis: Continuous flow chemistry offers a promising solution to many of the challenges of large-scale production. ewadirect.comnih.govbeilstein-journals.orgresearchgate.netnih.gov By performing reactions in a continuous stream through a reactor, better control over reaction parameters like temperature and mixing is achieved, leading to improved safety, higher yields, and greater consistency. This technology is particularly well-suited for hazardous reactions like nitration.

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters. mt.comamericanpharmaceuticalreview.comnih.govadragos-pharma.comfda.gov By using in-line spectroscopic techniques, the progress of the reaction can be followed continuously, enabling immediate adjustments to maintain optimal conditions and ensure product quality.

Reaction Mechanisms and Mechanistic Pathways of 1 Neopentyloxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org

The SNAr mechanism is a two-step process characterized by the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.org The key to this reaction is the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via the following pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the first, rate-determining step. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

For a reaction to occur on 1-(neopentyloxy)-4-nitrobenzene, a leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group. While the nitro group itself can sometimes act as a leaving group, it is less common than halide displacement. nih.gov The nitro group's primary role is to activate the ring for the substitution of another group.

The neopentyloxy group significantly influences the feasibility of an SNAr reaction on the ring. Its effects are twofold:

Electronic Effect: As an alkoxy group, the neopentyloxy substituent is electron-donating through resonance. This effect increases the electron density on the aromatic ring, which opposes the electron-withdrawing effect of the nitro group. This donation of electron density destabilizes the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism. masterorganicchemistry.com Consequently, the presence of the neopentyloxy group deactivates the ring towards nucleophilic aromatic substitution compared to a ring with only electron-withdrawing substituents.

Steric Effect: The neopentyloxy group is sterically bulky. If a leaving group were located at one of the ortho positions (C2 or C6), the large neopentyl moiety would sterically hinder the approach of the incoming nucleophile, further slowing down the reaction rate.

Therefore, the combination of the deactivating electronic effect and potential steric hindrance from the neopentyloxy group makes this compound a relatively unreactive substrate for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The substituents already present on the ring determine both the rate of the reaction and the position of the incoming electrophile (regioselectivity).

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the two substituents.

Neopentyloxy Group: This is an alkoxy group, which is a powerful ortho-, para-director. It activates these positions by donating its lone-pair electrons through resonance, stabilizing the positively charged reaction intermediate (the arenium ion or sigma complex).

Nitro Group: This is a strong meta-director. It is a deactivating group that withdraws electron density from the ring, with the effect being most pronounced at the ortho and para positions. youtube.com

In this compound, the two groups are para to each other. The neopentyloxy group directs incoming electrophiles to positions 2 and 6 (ortho). The nitro group directs incoming electrophiles to positions 2 and 6 (meta to itself). In this case, the directing effects of both groups are synergistic, reinforcing substitution at the same positions. Therefore, electrophilic attack will occur exclusively at the positions ortho to the neopentyloxy group (and meta to the nitro group).

| Substituent | Type | Directing Effect | Position of Substitution |

| Neopentyloxy (-OR) | Activating | Ortho, Para | C-2, C-6 |

| Nitro (-NO₂) | Deactivating | Meta | C-2, C-6 |

| Combined Effect | - | Synergistic | C-2, C-6 |

Activation: The neopentyloxy group donates electron density to the ring, which stabilizes the arenium ion intermediate and speeds up the reaction. masterorganicchemistry.com

Deactivation: The nitro group strongly withdraws electron density from the ring, which destabilizes the positively charged intermediate and significantly slows the reaction. youtube.comstackexchange.com

Reduction Reactions of the Nitro Group in this compound

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amine. This transformation is a cornerstone of synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

The reduction of this compound to 4-(neopentyloxy)aniline (B1626633) can be accomplished using several methods:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. masterorganicchemistry.comwikipedia.org

Metal-Acid Reductions: The use of an active metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for reducing aromatic nitro compounds. masterorganicchemistry.com

Under different conditions, the nitro group can be partially reduced to intermediate oxidation states. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) can yield the corresponding hydroxylamine (B1172632), 4-(neopentyloxy)phenylhydroxylamine. wikipedia.org The use of reagents like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds can lead to the formation of azo compounds. commonorganicchemistry.com

| Reagent(s) | Product | Functional Group |

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | -NH₂ |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Amine | -NH₂ |

| Zn, NH₄Cl | Hydroxylamine | -NHOH |

| LiAlH₄ | Azo Compound | -N=N- |

| Na₂S | Amine (can be selective) | -NH₂ |

Catalytic Hydrogenation Mechanisms

The most prominent reaction of the nitroaromatic moiety in this compound is its reduction to the corresponding amine, 4-(neopentyloxy)aniline. This transformation is typically achieved through catalytic hydrogenation, a heterogeneous catalytic process involving a metal catalyst.

The generally accepted mechanism for the hydrogenation of nitroarenes like this compound over metal catalysts follows the Haber-Meunier pathway. This process involves a series of sequential reduction steps on the surface of the catalyst.

Key Mechanistic Steps:

Adsorption: Both hydrogen and the nitro compound adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel).

Sequential Reduction: The nitro group (-NO₂) is progressively reduced. This occurs through several intermediates that may or may not be isolable.

The nitro group is first reduced to a nitroso group (-NO), forming a nitrosobenzene (B162901) intermediate.

The nitroso group is further hydrogenated to a hydroxylamino group (-NHOH), yielding a phenylhydroxylamine intermediate.

Final Reduction: The hydroxylamino intermediate is finally reduced to the amino group (-NH₂), yielding the primary product, 4-(neopentyloxy)aniline.

While the ultimate product is typically the aniline (B41778) derivative, the reaction can sometimes be controlled to favor intermediates. For instance, selective hydrogenation of nitrobenzene (B124822) under specific conditions can yield p-aminophenol, suggesting that rearrangement of the phenylhydroxylamine intermediate can compete with its full reduction to aniline. rsc.org The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity. gla.ac.uk

Table 1: Catalysts for Nitroarene Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol solvent, Room temperature | Highly efficient and common laboratory-scale catalyst. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ gas, various solvents | Very active catalyst, often used when other catalysts fail. |

| Raney Nickel (Raney Ni) | H₂ gas, Ethanol solvent, elevated temperature/pressure | A cost-effective catalyst used extensively in industrial applications. |

| Gold Clusters (e.g., Au₃₆(SR)₂₄) | H₂ gas, specific solvents | Can offer high selectivity towards specific products like p-aminophenol by suppressing over-hydrogenation. rsc.org |

Reductive Amination Pathways

Reductive amination is a powerful method for forming C-N bonds and typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine. wikipedia.orgnih.gov In the context of this compound, this pathway becomes accessible after its nitro group is reduced to 4-(neopentyloxy)aniline. This primary arylamine can then serve as the nitrogen source in subsequent reductive amination reactions.

The general mechanism proceeds in two main stages:

Imine Formation: The nucleophilic 4-(neopentyloxy)aniline attacks the electrophilic carbon of a carbonyl group. This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine (or a Schiff base). This step is often catalyzed by a mild acid and is reversible, with the removal of water driving the equilibrium toward the imine. wikipedia.org

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to form the final secondary or tertiary amine. This reduction can be performed in the same pot ("direct reductive amination") or in a separate step ("indirect reductive amination"). wikipedia.org

A variety of reducing agents can be employed, with their choice depending on the substrate's sensitivity to reduction.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, mild reducing agent, but can also reduce the starting aldehyde/ketone if not used carefully. wikipedia.org |

| Sodium Cyanoborohydride | NaBH₃CN | More selective for the protonated imine over the carbonyl group, effective at mildly acidic pH. wikipedia.org |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | A very mild and selective reagent that is particularly effective for one-pot reductive aminations; it is less basic and less nucleophilic than NaBH₄. wikipedia.orgresearchgate.net |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | The imine can be reduced using the same catalytic systems as for nitro group reduction. wikipedia.org |

Cleavage Reactions of the Ether Linkage in this compound

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.orgmasterorganicchemistry.com The cleavage can proceed via acid-catalyzed or reductive mechanisms.

Acid-Catalyzed Ether Cleavage

The cleavage of ethers with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a classic method. wikipedia.orglibretexts.org For an aryl alkyl ether like this compound, the reaction mechanism is dictated by the nature of the two groups attached to the oxygen.

The mechanism involves two key steps:

Protonation: The ether oxygen is first protonated by the strong acid. This is a crucial activation step, as it converts the poor leaving group (alkoxide, RO⁻) into a much better leaving group (a neutral alcohol, ROH). masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, typically the halide ion (I⁻ or Br⁻) from the acid, attacks one of the adjacent carbon atoms. masterorganicchemistry.com

In the case of this compound, the attack occurs exclusively at the neopentyl carbon, not the aromatic carbon. This is because sp²-hybridized aromatic carbons are resistant to Sₙ2 reactions, and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable. libretexts.org The neopentyl group is a primary alkyl group, so the cleavage proceeds via an Sₙ2 mechanism .

Reductive Ether Cleavage Mechanisms

The C-O bond of an aryl alkyl ether can also be cleaved under reductive conditions, often employing transition metal catalysts or alkali metals. rsc.orgnih.gov These methods are of significant interest for deoxygenation reactions.

One pathway involves the use of low-valent nickel catalysts, which can cleave the C-O bonds of aryl ethers. In some systems, the alkoxy group itself can serve as an internal reductant, eliminating the need for an external reducing agent like H₂ or a silane. rsc.org The mechanism often involves the oxidative addition of the C-O bond to the metal center.

Another pathway is the reductive cleavage using alkali metals, such as lithium. In this process, the aryl ether accepts electrons to form a radical anion. nih.gov For an aryl alkyl ether, this radical anion can then cleave at either the aryl-oxygen (Ar-O) bond or the alkyl-oxygen (R-O) bond.

α-cleavage: Cleavage of the Ar-O bond to produce an aryllithium species and a lithium alkoxide.

β-cleavage: Cleavage of the R-O bond to produce a lithium phenoxide and an alkyllithium.

Computational studies on related systems like 1-methoxynaphthalene (B125815) suggest that the reaction may proceed through both radical anion and dianion intermediates, with the selectivity between α and β cleavage being dependent on the specific intermediate. nih.gov Electrochemical methods, promoted by agents like sodium borohydride, have also been developed for the reductive cleavage of aryl C-O bonds. nih.gov

Radical Reactions and Photochemistry of this compound

The nitroaromatic system is photoactive and can participate in radical reactions, particularly through photoinduced electron transfer.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron from another molecule, generating a pair of radical ions. nih.govresearchgate.net Nitroarenes, including this compound, are excellent electron acceptors in their excited state.

The mechanism is initiated by the absorption of light by the nitroaromatic chromophore:

Photoexcitation: Upon irradiation with UV light, the this compound molecule is promoted to an electronically excited state (ArNO₂*).

Electron Transfer: In the presence of a suitable electron donor (D), the excited nitroarene can accept an electron to form a nitroarene radical anion (ArNO₂⁻•) and a donor radical cation (D⁺•).

This PET process is the key step in various photochemical transformations. For example, mechanistic studies have shown that photoexcited nitroarenes can react with alkenes. This process is thought to involve the formation of a radical ion pair, which then undergoes a radical cycloaddition to form a 1,3,2-dioxazolidine intermediate. This intermediate can then fragment to yield carbonyl compounds, effectively cleaving the alkene's double bond. chemrxiv.org The ability of the nitro group to act as a potent photo-oxidant underpins its utility in such photochemical reactions.

Radical Scavenging and Generation Studies

The study of radical reactions is crucial for understanding the potential antioxidant or pro-oxidant behavior of a molecule. For this compound, this involves examining its ability to interact with free radicals and the conditions under which it might generate them.

Research into the broader family of nitroarenes indicates that the nitro group is key to their radical chemistry. The presence of unpaired electrons in free radicals makes them highly reactive, and they are implicated in various chemical and biological processes, including oxidative stress. chemrxiv.org Antioxidants can neutralize these radicals, while other molecules can facilitate their formation.

The parent compound, nitrobenzene, has been shown to participate in single electron transfer (SET) reactions with certain anionic organic bases. chemrxiv.org This process leads to the formation of a stable nitrobenzenide radical anion. chemrxiv.org This suggests that the nitroaromatic core of this compound could also be susceptible to similar electron transfer mechanisms, potentially generating radical species under specific chemical environments.

Common experimental methods to evaluate the radical scavenging potential of a compound include assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, a process that can be monitored by a decrease in absorbance at a specific wavelength. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. nih.govresearchgate.net Nitric oxide scavenging assays are also employed to determine a compound's ability to interact with and neutralize nitric oxide radicals. nih.gov While specific studies on this compound are not prevalent, these are the standard methods that would be used to determine its radical scavenging capabilities.

Nitroxide compounds, which contain a nitrogen-oxygen bond, are well-known for their ability to act as antioxidants. nih.gov While this compound is not a nitroxide, the study of nitroxides provides a framework for understanding how nitrogen-containing compounds can participate in redox reactions and protect against oxidative damage. nih.gov

Thermochemical Studies of this compound Reactivity

The National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical data for a wide range of organic compounds. nist.govnist.govnist.gov For nitrobenzene, these data are crucial for understanding the energetic landscape of its reactions. For instance, the standard enthalpy of formation is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states.

Thermochemical Data for Nitrobenzene (C₆H₅NO₂) at 298.15 K

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (liquid) | 12.1 ± 1.2 | kJ/mol | nist.gov |

| Standard Molar Enthalpy of Formation (gas) | 67.5 ± 1.3 | kJ/mol | anl.gov |

| Standard Molar Entropy (liquid) | 235.1 ± 1.2 | J/mol·K | nist.gov |

| Molar Heat Capacity (liquid) | 186.3 | J/mol·K | nist.gov |

This data is for the parent compound, nitrobenzene, and serves as an estimate for the properties of this compound.

Bond dissociation energy is another critical thermochemical parameter, representing the enthalpy change when a bond is broken homolytically. ucsb.edu The C-N bond in nitroaromatics is of particular interest, as its strength influences reaction pathways involving the nitro group. The thermochemical network maintained by the Active Thermochemical Tables (ATcT) provides highly accurate and reliable data for such parameters, derived from a global analysis of experimental and theoretical data. anl.govanl.gov

For substituted nitrobenzenes like 1-chloro-4-nitrobenzene (B41953) and 1-methoxy-4-nitrobenzene, thermophysical properties such as phase boundary pressures, heat capacities, and enthalpies of vaporization have been critically evaluated. nist.govnist.gov This information helps to build a comprehensive picture of how substituents on the nitrobenzene ring influence its thermodynamic behavior. The neopentyloxy group in this compound would be expected to influence these properties through its electronic and steric effects.

Derivatization and Functionalization Strategies for 1 Neopentyloxy 4 Nitrobenzene

Introduction of Additional Functional Groups via the Nitro Moiety

The nitro group is a highly versatile functional group that serves as a gateway to numerous chemical transformations. Its ability to be reduced to an amine is a cornerstone of its synthetic utility, opening up a vast landscape of subsequent reactions.

Amine Formation and Subsequent Transformations (e.g., Diazotization)

The most fundamental transformation of the nitro group in 1-(neopentyloxy)-4-nitrobenzene is its reduction to the corresponding amine, 4-(neopentyloxy)aniline (B1626633). This reduction can be achieved using various reagents, with common methods including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media, such as tin and hydrochloric acid. organic-chemistry.orgyoutube.com

Once formed, the primary aromatic amine, 4-(neopentyloxy)aniline, is a versatile intermediate. A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgnumberanalytics.combyjus.comnumberanalytics.com This process converts the amino group into a diazonium salt, 4-(neopentyloxy)benzenediazonium chloride, which is a superb leaving group (N₂ gas).

The resulting diazonium salt is rarely isolated and is typically used immediately in a variety of nucleophilic substitution reactions. organic-chemistry.orglibretexts.org Notable among these are the Sandmeyer reactions , which utilize copper(I) salts to introduce a range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.com

Table 1: Examples of Diazotization and Subsequent Sandmeyer Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-(Neopentyloxy)aniline | 1. NaNO₂, HCl, 0-5°C2. CuCl | 1-Chloro-4-(neopentyloxy)benzene | Sandmeyer (Chlorination) |

| 4-(Neopentyloxy)aniline | 1. NaNO₂, HBr, 0-5°C2. CuBr | 1-Bromo-4-(neopentyloxy)benzene | Sandmeyer (Bromination) |

| 4-(Neopentyloxy)aniline | 1. NaNO₂, H₂SO₄, 0-5°C2. CuCN | 4-(Neopentyloxy)benzonitrile | Sandmeyer (Cyanation) |

| 4-(Neopentyloxy)aniline | 1. NaNO₂, H₂SO₄, 0-5°C2. H₂O, Δ | 4-(Neopentyloxy)phenol | Hydroxylation |

| 4-(Neopentyloxy)aniline | 1. HBF₄2. Δ | 1-Fluoro-4-(neopentyloxy)benzene | Balz-Schiemann |

Nitro Group as a Synthon for Heterocycles

The nitro group can also serve as a building block in the synthesis of heterocyclic compounds. The reactivity of nitro-substituted aromatic compounds allows them to participate in various cyclization reactions. rsc.orgresearchgate.netnih.gov For instance, the reduction of the nitro group can be controlled to form nitroso or hydroxylamine (B1172632) intermediates, which can then react with other functional groups to form rings.

Furthermore, nitroarenes can undergo cycloaddition reactions. While nitroalkenes are more commonly cited in this context, the principles can be extended to activated nitroaromatic systems. rsc.orgresearchgate.net These reactions provide pathways to complex nitrogen-containing heterocyclic structures, which are significant in medicinal chemistry and materials science.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and its derivatized forms can participate in modern cross-coupling reactions.

Halogenation and Sulfonation

In electrophilic aromatic substitution (EAS) of this compound, the regiochemical outcome is dictated by the directing effects of the two existing substituents.

The neopentyloxy group (-OCH₂C(CH₃)₃) is an alkoxy group. It is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

The nitro group (-NO₂) is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature. youtube.comlibretexts.org

When these two groups are para to each other, their directing effects are cooperative. The activating neopentyloxy group directs incoming electrophiles to the ortho positions (C2 and C6), and the deactivating nitro group also directs to these same positions (which are meta to it). Therefore, electrophilic substitution will occur at the positions ortho to the neopentyloxy group. youtube.comyoutube.com

Halogenation (e.g., bromination or chlorination) typically requires a Lewis acid catalyst like FeBr₃ or FeCl₃ to activate the halogen. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction with this compound is expected to yield the 2-halo-1-(neopentyloxy)-4-nitrobenzene as the major product.

Sulfonation , carried out with fuming sulfuric acid (H₂SO₄/SO₃), will similarly yield 2-(neopentyloxy)-5-nitrobenzenesulfonic acid.

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(neopentyloxy)-4-nitrobenzene |

| Chlorination | Cl₂, FeCl₃ | 2-Chloro-1-(neopentyloxy)-4-nitrobenzene |

| Sulfonation | H₂SO₄, SO₃ | 2-(Neopentyloxy)-5-nitrobenzenesulfonic acid |

Suzuki-Miyaura and Other Cross-Coupling Reactions

Recent advances in catalysis have enabled the direct use of nitroarenes as electrophiles in cross-coupling reactions, bypassing the traditional need for conversion to halides or triflates. acs.org The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, can be achieved by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand, such as BrettPhos or an N-heterocyclic carbene (NHC). acs.orgrsc.orgrhhz.netrsc.org This reaction proceeds via the oxidative addition of the Ar-NO₂ bond to the palladium catalyst. acs.org

Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) and etherification (for C-O bond formation) have been developed for nitroarenes. acs.orgrhhz.net These methods provide a powerful and efficient route to complex biaryl and arylamine structures directly from the nitro-precursor.

Table 3: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(acac)₂ / BrettPhos | Biaryls |

| Buchwald-Hartwig Amination | Amine (e.g., Diarylamine) | Pd(acac)₂ / BrettPhos | Triarylamines |

| Etherification | Phenol (B47542) | Palladacycle / Cs₂CO₃ | Diaryl Ethers |

Alternatively, the functionalization pathway via diazotization (Section 4.1.1) can be used to generate an aryl halide, such as 1-bromo-4-(neopentyloxy)benzene, which can then readily participate in a wide range of standard palladium-catalyzed cross-coupling reactions. researchgate.netasianpubs.orgyoutube.comchemspider.com

Modification of the Neopentyloxy Side Chain

The neopentyloxy side chain is generally robust and chemically inert under many reaction conditions. The neopentyl group, being a sterically hindered primary alkyl group with no β-hydrogens, is resistant to elimination reactions and undergoes Sₙ2 substitution very slowly. This stability is often a desirable trait, making it a useful structural component in molecules designed for biological applications. acs.org

Modification of this side chain is challenging without cleaving the ether linkage entirely. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com In the case of this compound, acidic cleavage would protonate the ether oxygen, followed by nucleophilic attack by a halide ion. This would result in the formation of 4-nitrophenol (B140041) and neopentyl halide. Due to the high stability of the neopentyl cation, an Sₙ1 pathway might be accessible under forcing conditions, though Sₙ2 is more typical for primary ethers. Given the general resilience of this group, direct functionalization of the neopentyloxy side chain itself is not a common derivatization strategy.

Oxidation and Reduction of Alkyl Groups

The alkyl portion of this compound, the neopentyl group, is notably resistant to certain oxidative transformations due to the absence of a benzylic hydrogen atom. pressbooks.publibretexts.orgopenstax.org Typical strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), which readily oxidize alkylbenzenes possessing at least one benzylic hydrogen to benzoic acids, are ineffective in oxidizing the neopentyl side chain of this molecule. pressbooks.publibretexts.orgopenstax.org The tertiary carbon atom at the core of the neopentyl group shields the methylene (B1212753) hydrogens of the ether linkage, rendering them less susceptible to oxidation under standard conditions.

Alternative strategies for the functionalization of the neopentyl group could involve radical-based reactions under more forcing conditions, though such approaches may lack selectivity and lead to a mixture of products.

Conversely, the reduction of the ether linkage presents a potential, albeit challenging, pathway for modification. Catalytic hydrogenolysis is a common method for the cleavage of benzyl (B1604629) ethers; however, the C-O bond in an alkyl aryl ether is generally more robust. pdx.edu Reductive cleavage of aryl ethers can be achieved using strong reducing agents or specific catalytic systems, but the steric hindrance of the neopentyl group may necessitate harsh reaction conditions, potentially affecting the nitro group on the aromatic ring. A more common and synthetically useful reduction strategy for this molecule involves the transformation of the nitro group to an amine, which serves as a key step in monomer synthesis for polymerization. researchgate.netresearchgate.net

| Reaction Type | Reagent/Condition | Expected Outcome for Neopentyl Group | Reference |

| Oxidation | KMnO₄, heat | No reaction | pressbooks.publibretexts.orgopenstax.org |

| Reduction (Ether Cleavage) | Strong reducing agents (e.g., Na/NH₃) | Cleavage of the ether bond to yield 4-nitrophenol and neopentane (B1206597) (potential for side reactions) | pdx.edu |

Introduction of Chirality through Side Chain Modifications

The introduction of chirality into the this compound structure can be envisioned through modifications of the neopentyl side chain. The synthesis of chiral building blocks from achiral starting materials is a well-established field in organic chemistry, often relying on asymmetric catalysis or the use of chiral auxiliaries. rsc.orgnih.govnih.gov

One hypothetical approach could involve the asymmetric functionalization of a precursor to the neopentyl group before its attachment to the 4-nitrophenoxy moiety. For instance, the asymmetric reduction of a prochiral ketone could yield a chiral alcohol, which could then be converted to a chiral neopentyl-like structure.

Alternatively, direct modification of the existing neopentyl group is challenging due to its steric bulk and lack of reactive sites. However, advanced catalytic methods for C-H activation could potentially be employed to introduce functionality in a stereocontrolled manner, although this remains a frontier in synthetic chemistry. The inherent steric hindrance of the neopentyl group would significantly influence the feasibility and stereoselectivity of such transformations. acs.org

A more practical strategy would be to synthesize chiral neopentyl precursors from the "chiral pool," which consists of readily available, enantiomerically pure natural products. nih.gov These chiral precursors could then be used to synthesize the desired chiral 1-(alkoxy)-4-nitrobenzene derivatives.

| Method | Description | Potential for this compound | Reference |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in reactions of prochiral precursors. | Feasible for synthesizing chiral neopentyl-like precursors before etherification. | nih.gov |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | A practical route to obtaining enantiomerically pure alkoxy side chains. | nih.gov |

| Direct C-H Functionalization | Advanced catalytic methods for the direct, stereoselective functionalization of C-H bonds. | Theoretically possible but synthetically challenging due to the unactivated nature and steric hindrance of the neopentyl group. | acs.org |

Synthesis of Polymeric Materials Incorporating this compound Units

The structure of this compound makes it an interesting candidate for incorporation into polymeric materials. The bulky neopentyl group can impart unique properties to the resulting polymer, such as increased solubility and modified thermal characteristics, while the aromatic nitro group provides a handle for further chemical transformations.

Monomer Design and Polymerization Techniques

A common and effective strategy for designing a monomer from this compound involves the chemical modification of the nitro group. The reduction of the nitro group to a primary amine is a well-established transformation that yields 1-(neopentyloxy)-4-aminobenzene. This resulting aromatic amine is a versatile building block for various polymerization reactions.

For instance, this amine-functionalized monomer can undergo polycondensation with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. researchgate.netresearchgate.netyoutube.comyoutube.com Similarly, reaction with dianhydrides would lead to the formation of polyimides, a class of high-performance polymers known for their excellent thermal stability. researchgate.netresearchgate.netrsc.org

The general scheme for the synthesis of a diamine monomer derived from a bisphenol precursor, which is analogous to the structure of interest, often involves the nucleophilic substitution of a nitro-activated aryl halide followed by reduction of the nitro groups. This approach can be adapted to synthesize monomers for polyamides and polyimides. researchgate.netresearchgate.net

| Polymer Type | Monomer 1 | Monomer 2 | Polymerization Technique | Reference |

| Polyamide | 1-(Neopentyloxy)-4-aminobenzene (derived from reduction of the nitro compound) | Dicarboxylic acid or Diacid chloride | Polycondensation | researchgate.netresearchgate.netyoutube.com |

| Polyimide | 1-(Neopentyloxy)-4-aminobenzene (derived from reduction of the nitro compound) | Dianhydride | Two-step polycondensation (formation of polyamic acid followed by imidization) | researchgate.netresearchgate.netrsc.org |

Structure-Property Relationships in Derived Polymers

The incorporation of the this compound unit into a polymer backbone is expected to significantly influence the material's properties. The bulky, non-polar neopentyl side group can disrupt chain packing and increase the free volume within the polymer matrix. nih.govnih.govmdpi.com

This increase in free volume can lead to:

Enhanced Solubility: The bulky side groups can reduce intermolecular forces and prevent tight chain packing, often leading to improved solubility in common organic solvents. nih.gov

Modified Thermal Properties: The presence of bulky side chains can restrict segmental motion, which may lead to an increase in the glass transition temperature (Tg). However, very long and flexible alkyl side chains can sometimes act as internal plasticizers, lowering the Tg. nih.gov

Altered Mechanical Properties: The introduction of bulky groups can affect the mechanical strength and flexibility of the polymer. While it might reduce the ultimate tensile strength compared to more tightly packed polymers, it can also enhance toughness and processability. nih.gov

Gas Permeability: For membrane applications, the increased free volume associated with bulky side groups can lead to higher gas permeability, although this often comes at the cost of selectivity. rsc.orgnih.gov

The relationship between the size and shape of alkyl side chains and the properties of aromatic polymers has been a subject of considerable research. nih.govnih.govmdpi.comresearchgate.net For instance, in polyimides, the introduction of bulky tert-butyl groups has been shown to increase solubility and gas permeability. nih.gov A similar effect would be anticipated for polymers containing the neopentyloxy group. The specific properties of the final polymer will be a complex interplay between the rigidity of the polymer backbone, the size and shape of the side groups, and the resulting intermolecular interactions. seanclancy.org

Advanced Spectroscopic Characterization Methodologies for 1 Neopentyloxy 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(neopentyloxy)-4-nitrobenzene in solution. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved.

Proton NMR and Carbon-13 NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the number and connectivity of protons in the molecule. Experimental data for the compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals corresponding to the aromatic and the neopentyloxy groups. chemicalbook.com The aromatic region displays a characteristic AA'BB' system due to the para-substitution on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group (H-3/H-5) are deshielded and appear at a lower field compared to the protons ortho to the electron-donating neopentyloxy group (H-2/H-6). The neopentyloxy group gives rise to two singlets: one for the methylene (B1212753) protons adjacent to the ether oxygen and another for the nine equivalent protons of the tert-butyl group.

The ¹³C NMR spectrum, while not widely available in the literature, can be reliably predicted using computational methods. These predictions, combined with the analysis of related compounds, allow for the assignment of all carbon signals. The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded among the aromatic carbons, followed by the carbon bearing the neopentyloxy group (C-1). The chemical shifts of the neopentyl carbons are characteristic, with a quaternary carbon and a primary carbon.

Table 1: ¹H and Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2/H-6 | 7.15 (d, J = 9.2 Hz) | - |

| H-3/H-5 | 8.20 (m) | - |

| -OCH₂- | 3.79 (s) | 77.5 |

| -C(CH₃)₃ | 1.01 (s) | 26.5 |

| C-1 | - | 163.7 |

| C-2/C-6 | - | 114.8 |

| C-3/C-5 | - | 125.8 |

| C-4 | - | 141.5 |

| -OCH₂-C (CH₃)₃ | - | 31.8 |

¹H NMR data obtained in DMSO-d₆. chemicalbook.com Predicted ¹³C NMR data based on computational models.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Characteristic Absorption Bands of Nitro and Ether Groups

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the nitro (NO₂) and ether (C-O-C) functional groups.

Nitro Group (NO₂): The nitro group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching vibration (νas) typically appears in the region of 1500-1560 cm⁻¹, while the symmetric stretching vibration (νs) is found in the 1335-1385 cm⁻¹ range. These bands are usually strong in the IR spectrum.

Ether Group (C-O-C): The aryl-alkyl ether linkage is characterized by two C-O stretching vibrations. The asymmetric C-O-C stretch is typically a strong band in the IR spectrum, appearing around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency, around 1020-1075 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch (νas) | NO₂ | 1500 - 1560 | Strong (IR) |

| Symmetric Stretch (νs) | NO₂ | 1335 - 1385 | Strong (IR) |

| Asymmetric Stretch (νas) | C-O-C | 1240 - 1260 | Strong (IR) |

| Symmetric Stretch (νs) | C-O-C | 1020 - 1075 | Medium (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

Conformational Studies via Vibrational Spectroscopy

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 209. The fragmentation of this compound is likely to proceed through several characteristic pathways for nitroaromatic compounds and aryl ethers.

A primary fragmentation pathway for aromatic ethers involves the cleavage of the alkyl-oxygen bond, leading to the formation of a nitrophenoxy radical and a neopentyl cation. Another common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (NO), leading to characteristic fragment ions. The neopentyl group itself can undergo fragmentation, with the loss of a methyl radical to form a stable tert-butyl cation being a prominent pathway.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 209 | Molecular Ion | [C₁₁H₁₅NO₃]⁺ |

| 194 | [M - CH₃]⁺ | [C₁₀H₁₂NO₃]⁺ |

| 152 | [M - C₄H₉]⁺ | [C₇H₆NO₂]⁺ |

| 138 | [M - C₅H₁₁]⁺ | [C₆H₄NO₂]⁺ |

| 122 | [M - C₅H₁₁O]⁺ | [C₆H₄NO]⁺ |

| 92 | [C₆H₄O]⁺ | [C₆H₄O]⁺ |

| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the exact mass of this compound, which in turn confirms its elemental formula. The molecular formula for this compound is C₁₁H₁₅NO₃. chemicalbook.com The calculated exact mass can be compared with the experimentally determined mass to verify the compound's identity with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol chemicalbook.com |

| Calculated Exact Mass | 209.1052 |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Ion | [M+H]⁺ or [M+Na]⁺ |

This table is based on theoretical calculations and typical experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides valuable insights into the structural connectivity of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of nitroaromatic compounds and ethers. researchgate.netyoutube.com

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or related fragments. youtube.com For this compound, the ether linkage is also a likely site for fragmentation.

Predicted Fragmentation Pathways:

Loss of the neopentyl group: A primary fragmentation pathway would likely involve the cleavage of the ether bond, resulting in the loss of the neopentyl radical (•C₅H₁₁) to form a 4-nitrophenolate (B89219) ion.

Loss of the nitro group: Another expected fragmentation is the loss of the nitro group (NO₂) from the molecular ion.

Fragmentation of the neopentyl group: The neopentyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 210.1125 ([M+H]⁺) | 138.0342 | C₅H₁₂ (Neopentane) |

| 210.1125 ([M+H]⁺) | 164.1019 | NO₂ |

| 210.1125 ([M+H]⁺) | 153.0550 | C₄H₉ (tert-butyl radical) |

This table presents predicted fragmentation data based on the chemical structure and general fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the molecule's chromophores.

Chromophoric Analysis of the Nitroaromatic System

The primary chromophore in this compound is the nitroaromatic system. This system is characterized by strong absorption bands in the UV region, arising from π → π* and n → π* electronic transitions. nih.gov The nitro group (NO₂) acts as a strong electron-withdrawing group, while the neopentyloxy group (-OC₅H₁₁) is an electron-donating group. This "push-pull" electronic arrangement leads to an intramolecular charge transfer (ICT) character in the electronic transitions. nih.govrsc.org

The UV-Vis spectrum of the related compound, 4-nitroanisole (B1192098) (1-methoxy-4-nitrobenzene), shows a strong absorption maximum around 317 nm in ethanol. nist.govnist.gov Due to the similar electronic nature of the methoxy (B1213986) and neopentyloxy groups, this compound is expected to exhibit a similar absorption profile. The absorption spectrum of nitrobenzene (B124822) itself shows a characteristic peak at approximately 273 nm. researchgate.net

Solvatochromism and Environmental Effects

Solvatochromism describes the change in a substance's color, or more accurately, its UV-Vis absorption spectrum, with a change in the polarity of the solvent. This phenomenon is particularly pronounced in compounds with a significant difference in dipole moment between the ground and excited states, such as those with intramolecular charge transfer character. rsc.org

For this compound, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths) of the ICT absorption band. This is because more polar solvents will better stabilize the more polar excited state compared to the less polar ground state, thus lowering the energy gap for the electronic transition. nih.govrsc.org The study of solvatochromism in related 4-nitrophenol (B140041) and 4-nitroaniline (B120555) derivatives has shown that solvent effects, particularly hydrogen bonding, can significantly influence the position of the absorption maximum. acs.orgacs.org

| Solvent | Dielectric Constant (ε) | Expected λmax Shift |

| Hexane | 1.88 | Hypsochromic (Blue Shift) |

| Dichloromethane | 8.93 | - |

| Ethanol | 24.55 | Bathochromic (Red Shift) |

| Acetonitrile | 37.5 | Bathochromic (Red Shift) |

| Water | 80.1 | Strong Bathochromic (Red Shift) |

This table illustrates the expected trend in the absorption maximum of this compound in solvents of varying polarity, based on the principles of solvatochromism observed in similar nitroaromatic compounds.

Computational Chemistry and Theoretical Investigations of 1 Neopentyloxy 4 Nitrobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-(neopentyloxy)-4-nitrobenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to perform a full geometry optimization. irjet.net This process determines the lowest energy conformation of the molecule.

It is anticipated that the optimized structure would show the nitro group and the ether oxygen lying in or close to the plane of the benzene (B151609) ring to maximize resonance stabilization. The bulky neopentyl group, however, would likely adopt a staggered conformation to minimize steric hindrance. The bond lengths and angles within the benzene ring would be slightly distorted from a perfect hexagon due to the electronic effects of the electron-withdrawing nitro group and the electron-donating neopentyloxy group. For instance, the C-N bond is expected to have some double bond character, while the C-O bond will also exhibit specific rotational barriers.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.23 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-C (neopentyl) Bond Length | ~1.44 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-N-O Bond Angle | ~118° |

| C-O-C Bond Angle | ~117° |

| Dihedral Angle (O-C-C-C) | ~0° (for ether oxygen) |

Note: These are estimated values based on typical results for similar nitrobenzene (B124822) derivatives. Actual calculated values may vary.

Ab Initio Methods for Ground State Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide even more accurate ground state properties. While computationally more demanding, these methods are valuable for benchmarking DFT results.

For this compound, an ab initio calculation would provide a highly accurate determination of its ground state energy, dipole moment, and polarizability. The electron correlation effects, which are treated more rigorously in methods like MP2 and CCSD(T), would be particularly important for accurately describing the interactions between the nitro group, the aromatic ring, and the bulky neopentyl group. These calculations would confirm the planarity of the nitrobenzene moiety and provide a detailed map of the electron density distribution.

Prediction of Spectroscopic Properties through Computational Methods

A significant application of computational chemistry is the prediction of various spectroscopic data, which can aid in the identification and characterization of compounds.

Simulated NMR and IR Spectra

Computational methods can generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. irjet.net For this compound, the calculated ¹H and ¹³C NMR spectra would be expected to show distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing nitro group and the electron-donating neopentyloxy group. The protons on the benzene ring ortho to the nitro group would be shifted downfield compared to those ortho to the neopentyloxy group. The neopentyl group would exhibit a characteristic singlet for the nine equivalent methyl protons and a singlet for the methylene (B1212753) protons. An experimental ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 8.24 - 8.16 (m, 2H), 7.15 (d, J = 9.2 Hz, 2H), 3.79 (s, 2H), and 1.01 (s, 9H), which aligns with these theoretical expectations. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (ortho to NO₂) | ~8.2 | ~125 |

| Aromatic (ortho to O-Np) | ~7.1 | ~114 |

| -O-CH₂- | ~3.8 | ~78 |

| -C(CH₃)₃ | - | ~32 |

| -C(CH₃)₃ | ~1.0 | ~26 |

Note: Predicted values are based on typical shifts for similar structures and the available experimental data. Solvent effects can cause variations.

IR Spectra: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. irjet.net The simulated IR spectrum of this compound would be expected to show characteristic bands for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹, respectively), the C-O-C ether linkage (stretches around 1250 cm⁻¹ and 1040 cm⁻¹), and the aromatic C-H and C=C bonds. The vibrations of the neopentyl group would also be present.

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of nitrobenzene derivatives is typically characterized by π→π* and n→π* transitions. rsc.org The presence of the electron-donating neopentyloxy group in conjugation with the electron-withdrawing nitro group is expected to cause a red shift (shift to longer wavelength) of the main absorption band compared to nitrobenzene itself. This is due to a smaller HOMO-LUMO energy gap. For similar p-substituted nitrobenzene compounds, strong absorptions are often observed in the 250-350 nm range. rsc.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions. For this compound, theoretical calculations can be used to explore various reaction pathways, such as electrophilic or nucleophilic aromatic substitution.

By mapping the potential energy surface, computational methods can identify transition states, intermediates, and products of a reaction. nih.gov For example, in a nucleophilic aromatic substitution reaction, calculations could model the approach of a nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group. The activation energies for different pathways can be calculated to predict the most likely reaction mechanism and the regioselectivity of the reaction. DFT calculations are often employed for such studies, providing insights into the electronic changes that occur throughout the reaction. nih.govresearchgate.net For instance, the study of cycloaddition reactions involving nitroalkenes has been successfully elucidated using DFT, detailing the one-step, asynchronous nature of these processes. nih.gov A similar approach could be applied to understand reactions involving the nitro group or the aromatic ring of this compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the neopentoxide anion attacks 1-fluoro-4-nitrobenzene (B44160), displacing the fluoride (B91410) ion. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate the mechanism of such reactions. researchgate.netresearchgate.net

A crucial aspect of studying this reaction computationally is the location of the transition state (TS) on the potential energy surface. The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy determine the activation barrier of the reaction. For the SNAr reaction leading to this compound, two primary mechanistic pathways are considered: a stepwise mechanism involving a stable Meisenheimer complex intermediate, or a concerted mechanism where bond formation and bond cleavage occur in a single step. pressbooks.pub